Home > Products > Screening Compounds P51060 > N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide -

N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Catalog Number: EVT-4730371
CAS Number:
Molecular Formula: C20H18Cl2N4O2S
Molecular Weight: 449.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound developed as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It belongs to the tetrahydrobenzothiophene class of potentiators. In scientific research, this compound is particularly valuable for studying cystic fibrosis, specifically in relation to the ∆F508 mutation in the CFTR protein.

Mechanism of Action

N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide acts as a potentiator of ∆F508-CFTR, improving the chloride channel function of this mutated protein. It is believed to bind to a site distinct from the binding site of the approved potentiator N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor), allowing it to enhance ∆F508-CFTR function without interfering with corrector drugs that aim to improve its cellular processing.

Applications

The primary application of N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide in scientific research is as a potentiator of ∆F508-CFTR. Its ability to enhance chloride channel function without interfering with corrector drugs makes it a promising candidate for developing combination therapies for cystic fibrosis caused by the ∆F508 mutation.

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an approved potentiator drug used in the treatment of cystic fibrosis caused by the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It improves the chloride channel function of CFTR. []

Relevance: While not sharing the same core structure as N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, Ivacaftor belongs to the same functional class of "potentiators" that aim to improve the function of mutant CFTR. Both compounds are designed to enhance the activity of a specific protein target, albeit through different mechanisms and targeting different sites. This paper also mentions other classes of potentiators being investigated that do not interfere with the action of corrector drugs used to improve CFTR cellular processing, including tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles. N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide could potentially fall within one of these classes, further highlighting the structural and functional relationship between these compounds. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug being developed for the treatment of cystic fibrosis caused by the ∆F508 mutation. It aims to improve the cellular processing of the ∆F508-CFTR protein. []

Relevance: This compound represents the class of "corrector" drugs, which work in conjunction with "potentiators" like Ivacaftor and potentially N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, to treat cystic fibrosis. The research discussed suggests that some potentiators, like Ivacaftor, can negatively impact the effectiveness of correctors. This highlights the importance of developing potentiators, like N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, that do not interfere with corrector action. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector drug under development for the treatment of cystic fibrosis caused by the ∆F508 mutation. It is designed to improve the cellular processing of ∆F508-CFTR, similar to the previously mentioned corrector. []

Relevance: This compound further exemplifies the class of "corrector" drugs, which are essential for combination therapy with potentiators like N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide in the treatment of cystic fibrosis. The development of potentiators that do not hinder the action of these correctors is crucial for effective cystic fibrosis therapy. []

Rimonabant (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)

Compound Description: Rimonabant is a prototypic cannabinoid type 1 (CB1) receptor antagonist/inverse agonist. It exhibits nanomolar affinity for both rat brain and human CB1 receptors, while showing low affinity for CB2 receptors. Rimonabant has been investigated for its potential therapeutic applications in various conditions, including obesity, smoking cessation, and alcoholism. [, , ]

Relevance: Rimonabant shares a significant structural resemblance to N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, particularly the presence of a pyrazole core and a 2,4-dichlorophenyl substituent. This suggests that both compounds may interact with similar molecular targets. The differences in the other substituents likely contribute to their specific pharmacological properties and selectivity profiles. [, , ]

AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)

Compound Description: AM251 is a highly selective CB1 receptor antagonist that has been extensively studied for its potential therapeutic applications in various conditions, including cocaine addiction, obesity, and pain management. [, , , , , ]

Relevance: AM251 exhibits striking structural similarity to N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, sharing the pyrazole core, 2,4-dichlorophenyl substituent, and piperidine moiety. The key difference lies in the iodophenyl substituent in AM251 compared to the tetrahydrobenzothien-2-yl group in N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide. This substitution likely contributes to the specific pharmacological properties and binding affinity of AM251. [, , , , , ]

SR147778 (5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide)

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor. It displays nanomolar affinity for both rat brain and human CB1 receptors and has low affinity for CB2 receptors. SR147778 has been investigated for its potential in treating diseases where the endocannabinoid system is implicated. []

Relevance: SR147778 shares a strong structural resemblance with N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, particularly the pyrazole core, 2,4-dichlorophenyl substituent, and piperidine moiety. The main difference lies in the bromophenyl substituent in SR147778 compared to the tetrahydrobenzothien-2-yl group in N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide. These structural variations likely contribute to their specific pharmacological properties and selectivity for the CB1 receptor. []

Properties

Product Name

N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

IUPAC Name

N-[3-[(2,4-dichlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpyrazole-3-carboxamide

Molecular Formula

C20H18Cl2N4O2S

Molecular Weight

449.4 g/mol

InChI

InChI=1S/C20H18Cl2N4O2S/c1-26-15(8-9-23-26)18(27)25-20-17(12-4-2-3-5-16(12)29-20)19(28)24-14-7-6-11(21)10-13(14)22/h6-10H,2-5H2,1H3,(H,24,28)(H,25,27)

InChI Key

NIOIBEDUDWTSOB-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4=C(C=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.